5-Methoxyadamantan-2-one
Description
5-Methoxyadamantan-2-one is a methoxy-substituted derivative of adamantan-2-one, a tricyclic compound with a rigid diamondoid structure. The adamantane core imparts exceptional thermal stability and lipophilicity, while the methoxy group at the 5-position introduces electronic and steric effects that influence reactivity and physicochemical properties. Synthesis of 5-substituted adamantan-2-ones typically follows established protocols for adamantane derivatives, such as functionalization via Friedel-Crafts alkylation, halogenation, or nucleophilic substitution . Mass spectrometry and NMR studies confirm the structural integrity of related adamantane derivatives, emphasizing the stability of the adamantane framework under analytical conditions .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
5-methoxyadamantan-2-one |
InChI |
InChI=1S/C11H16O2/c1-13-11-4-7-2-8(5-11)10(12)9(3-7)6-11/h7-9H,2-6H2,1H3 |
InChI Key |
PKPPAWGCOMEBLA-UHFFFAOYSA-N |
Canonical SMILES |
COC12CC3CC(C1)C(=O)C(C3)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
5-Hydroxyadamantan-2-one (CAS 20098-14-0)
- Structural Similarity : Both compounds share the adamantan-2-one core but differ in the substituent at the 5-position (methoxy vs. hydroxyl).
- Physicochemical Properties: The hydroxyl group in 5-hydroxyadamantan-2-one enhances hydrogen-bonding capability, increasing aqueous solubility compared to the methoxy analog.
- Applications : 5-Hydroxyadamantan-2-one (Kemantane) is studied for its neuroprotective and antiviral properties, while 5-Methoxyadamantan-2-one’s applications remain less documented but may align with adamantane-based pharmaceuticals or materials science .
5-Methoxy-1-indanone
- Structural Divergence: This compound replaces the adamantane core with an indanone bicyclic system, retaining the 5-methoxy substituent.
- Key Differences: The indanone structure lacks the adamantane’s rigidity, reducing thermal stability but increasing conformational flexibility.
Brominated Adamantane Derivatives (e.g., 1-(5-Bromo-2-methoxyphenyl)adamantane)
- Substituent Effects : Bromine introduces halogen bonding and enhances molecular weight, impacting lipophilicity and bioavailability.
- Synthetic Utility : Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of adamantane-based compounds .
Comparative Data Table
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